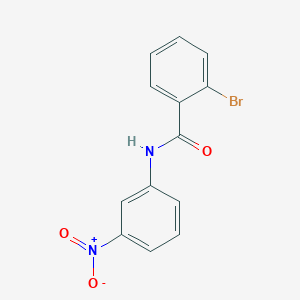
Benzamide, N-(3-nitrophenyl)-2-bromo-
描述
Benzamide, N-(3-nitrophenyl)-2-bromo- is a useful research compound. Its molecular formula is C13H9BrN2O3 and its molecular weight is 321.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, N-(3-nitrophenyl)-2-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N-(3-nitrophenyl)-2-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Anticancer Activity
Benzamide derivatives have been extensively studied for their anticancer properties. A notable study focused on the synthesis of 2-amino-1,4-naphthoquinone-benzamides, which include derivatives like N-(3-nitrophenyl)-2-bromo-. These compounds exhibited significant cytotoxic effects against breast cancer cell lines, particularly MDA-MB-231. The most potent derivatives demonstrated IC50 values significantly lower than that of standard chemotherapeutic agents like cisplatin, indicating their potential as effective anticancer agents .
Inhibition of Dipeptidyl Peptidase-IV
Another application is in the design of inhibitors for dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. Compounds based on the N-substituted aminobenzamide scaffold, including derivatives similar to N-(3-nitrophenyl)-2-bromo-, were synthesized and evaluated for their inhibitory activity. Some derivatives showed promising results, with enhanced activity compared to reference compounds, suggesting potential use in diabetes management .
Material Science
Crystal Engineering
The crystal structures of benzamide derivatives have been investigated to understand their molecular interactions and stability. For instance, studies on isomeric 4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide revealed insights into molecular packing and intermolecular interactions, which are crucial for developing materials with specific properties . Such studies can lead to advancements in designing materials for electronic applications or drug delivery systems.
Computational Studies
Density Functional Theory (DFT) Analysis
Recent computational studies utilizing DFT have explored the electronic properties of benzamide derivatives, including N-(3-nitrophenyl)-2-bromo-. These analyses help predict the compound's reactivity and stability, guiding further experimental investigations. The HOMO-LUMO gap calculated through DFT provides insights into the electronic transitions that can be exploited for photonic applications or as sensors .
Spectroscopic Characterization
Characterization Techniques
Benzamide derivatives are characterized using various spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR). These methods confirm the structural integrity and purity of synthesized compounds. For example, IR spectroscopy can be utilized to identify functional groups present in N-(3-nitrophenyl)-2-bromo-, aiding in understanding its reactivity and potential interactions with biological targets .
Data Summary Table
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Significant cytotoxicity against cancer cell lines; potential DPP-IV inhibitors |
| Material Science | Insights into molecular interactions from crystal structure studies |
| Computational Studies | DFT analysis reveals electronic properties critical for predicting reactivity |
| Spectroscopic Characterization | Confirmatory techniques ensure structural integrity and functional group identification |
化学反应分析
Nucleophilic Substitution at the Bromine Site
The bromine atom at the 2-position undergoes nucleophilic substitution under specific conditions. Common reagents and outcomes include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium azide (NaN₃) | DMF, 80–100°C, 6–8 hrs | 2-Azido-N-(3-nitrophenyl)benzamide | 72–85% | |
| Potassium thiocyanate | Ethanol, reflux, 12 hrs | 2-Thiocyanato-N-(3-nitrophenyl)benzamide | 65–78% | |
| Methylamine | THF, 50°C, catalytic KI | 2-(Methylamino)-N-(3-nitrophenyl)benzamide | 60–70% |
Mechanistic Insight : The reaction proceeds via an SₙAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing nitro group meta to the bromine, which activates the aromatic ring toward substitution.
Reduction of the Nitro Group
The 3-nitro group can be selectively reduced to an amine under controlled conditions:
Key Observation : Hydrogenation with Pd-C may lead to partial debromination (~15–20% loss) . Iron-mediated reduction retains the bromine but produces byproducts requiring chromatographic separation .
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux | 6 hrs | 2-Bromo-3-nitrobenzoic acid + 3-nitroaniline | 88% | |
| NaOH (20%), ethanol | 100°C, 3 hrs | Sodium salt of 2-bromo-3-nitrobenzoic acid | 92% |
Stability Note : The amide bond remains stable under mild conditions but hydrolyzes quantitatively in strong acidic/basic media .
Halogen Exchange Reactions
The bromine atom participates in cross-coupling reactions:
| Reaction Type | Catalyst/Reagent | Product | Application | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 2-Aryl-N-(3-nitrophenyl)benzamide | Biaryl synthesis | |
| Ullmann coupling | CuI, 1,10-phenanthroline, DMF | 2-(Substituted)-N-(3-nitrophenyl)benzamide | Heterocycle functionalization |
Limitation : Steric hindrance from the 3-nitrophenyl group reduces coupling efficiency (50–65% yields).
Oxidation and Side Reactions
The nitro group’s stability under oxidizing conditions allows selective transformations:
| Oxidizing Agent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 120°C, 2 hrs | No reaction (nitro group stable) | – | |
| Ozone (O₃) | CH₂Cl₂, -78°C | Partial ring oxidation | Low selectivity |
Critical Insight : The nitro group’s strong electron-withdrawing nature protects the aromatic ring from electrophilic attacks, limiting oxidation pathways .
Crystal Packing and Reactivity Implications
Single-crystal X-ray studies (NIST data ) reveal intramolecular N–H⋯O hydrogen bonds and Br⋯Br interactions (3.4976 Å) . These interactions stabilize the molecule in the solid state, potentially influencing solubility and reaction kinetics in solution .
属性
分子式 |
C13H9BrN2O3 |
|---|---|
分子量 |
321.13 g/mol |
IUPAC 名称 |
2-bromo-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9BrN2O3/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(8-9)16(18)19/h1-8H,(H,15,17) |
InChI 键 |
SMAIGFKAVOUSHO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













